![molecular formula C21H19N5O3S B2490419 N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 952851-90-0](/img/structure/B2490419.png)
N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the preparation and alkylation of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, followed by cyclization reactions to afford derivatives like 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives (El-Essawy & Rady, 2011).
Molecular Structure Analysis
Molecular structure analysis through techniques such as H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction has been instrumental in characterizing the synthesized compounds, confirming their proposed structures, and exploring their intramolecular and intermolecular interactions (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are often determined by their functional groups and molecular framework. For instance, the presence of furan-2-yl groups and pyrazolo[3,4-d]thiazolo moieties significantly influence their chemical behavior and interaction with other molecules (Selvam et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the compound's behavior in various environments. These properties are often explored through experimental analysis and are crucial for the compound's application in further chemical reactions and potential industrial applications (Janardhan et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming derivatives, and participation in chemical reactions, are essential aspects of these compounds. Studies have shown the ability of such compounds to undergo various chemical transformations, leading to a broad range of derivatives with diverse biological and chemical activities (Taylor & Patel, 1992).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Compounds similar to "N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide" are often synthesized as part of research into heterocyclic compounds. These studies focus on creating compounds with potential biological and pharmacological activities. For example, furan-thiazolidinone hybrids have been synthesized and explored for their antiamoebic activity, with some showing significant inhibition of enzymes associated with Entamoeba histolytica (Ansari et al., 2016).
Antimicrobial and Anticancer Research
Heterocyclic compounds containing furan and thiazole moieties have been investigated for their antimicrobial and anticancer properties. Research has shown that certain derivatives exhibit significant antinociceptive and anti-inflammatory activities, making them candidates for further pharmacological studies (Selvam et al., 2012). Additionally, some compounds have been evaluated for their cytotoxic activity against cancer cell lines, providing a basis for the development of new anticancer agents (Gomha et al., 2017).
Antiviral Research
The synthesis of novel heterocyclic compounds, including those with pyrazole and pyrimidine moieties, has also been directed towards antiviral research. These compounds have been synthesized and evaluated for their potential in inhibiting viral replication, with some showing promising results against specific viral targets (Danel et al., 1998).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-13-4-2-5-14(8-13)26-19-17(11-23-26)20(28)25-15(12-30-21(25)24-19)9-18(27)22-10-16-6-3-7-29-16/h2-8,11,15H,9-10,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWCAFBIBBJBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4C(CSC4=N3)CC(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

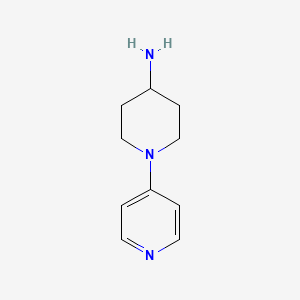
![3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2490339.png)
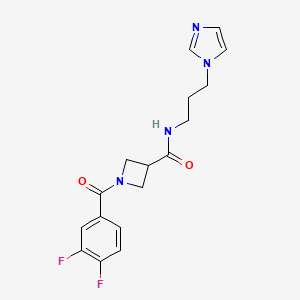
![7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490341.png)
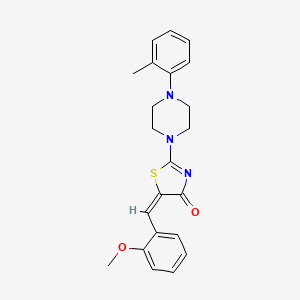
![N-(4-isopropylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2490344.png)
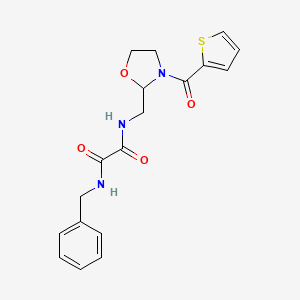
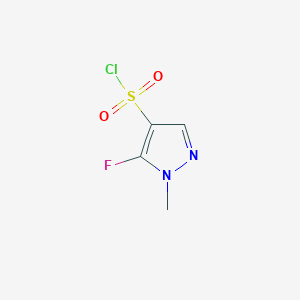
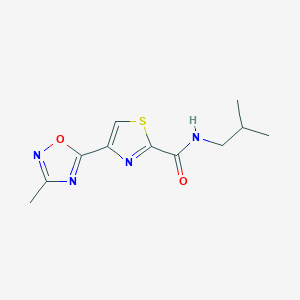
![(5-Fluoropyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490350.png)
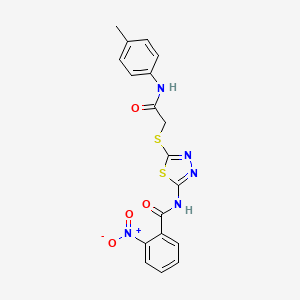
![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)
![{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2490356.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2490358.png)